molecular formula C29H48O3 B585538 4β-Hydroxy Cholesterol-d7 4-Acetate CAS No. 1363529-54-7

4β-Hydroxy Cholesterol-d7 4-Acetate

Cat. No.: B585538
CAS No.: 1363529-54-7
M. Wt: 451.743
InChI Key: CPAJTVKFJMIGFR-XOBJRHKLSA-N
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Description

4β-Hydroxy Cholesterol-d7 4-Acetate is a deuterium-labeled analogue of 4β-Hydroxy Cholesterol 4-Acetate. This compound is a metabolite of cholesterol and is used extensively in biochemical research, particularly in the study of cholesterol metabolism and its related pathways . The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4β-Hydroxy Cholesterol-d7 4-Acetate typically involves the deuterium labeling of 4β-Hydroxy Cholesterol followed by acetylation. The process begins with the preparation of 4β-Hydroxy Cholesterol, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at specific positions. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4β-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

4β-Hydroxy Cholesterol-d7 4-Acetate exerts its effects primarily through its role as a metabolite of cholesterol. It acts as a signaling molecule that regulates cholesterol transporters in peripheral tissues. The compound activates liver X receptors, which are major regulators of lipid metabolism. This activation leads to the repression of cholesterol influx and the induction of cholesterol efflux, thereby maintaining cholesterol homeostasis .

Comparison with Similar Compounds

Properties

CAS No.

1363529-54-7

Molecular Formula

C29H48O3

Molecular Weight

451.743

IUPAC Name

[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D

InChI Key

CPAJTVKFJMIGFR-XOBJRHKLSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C

Synonyms

(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate;  4β-Acetoxycholest-5-en-3β-ol-d7

Origin of Product

United States

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